molecular formula C21H18FN5O2 B2558683 2-Fluoro-5-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile CAS No. 1251600-96-0

2-Fluoro-5-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile

Cat. No. B2558683
CAS RN: 1251600-96-0
M. Wt: 391.406
InChI Key: ZSINKODYGRSURL-UHFFFAOYSA-N
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Description

2-Fluoro-5-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C21H18FN5O2 and its molecular weight is 391.406. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study explored the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, revealing compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural activity relationship (SAR) highlighted the importance of a distorted orientation of the N-1 aromatic group out of the core quinolone plane, induced by steric hindrance, as a key factor for antibacterial potency (Kuramoto et al., 2003).

Synthesis of Novel Compounds

Research on the reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate has led to the formation of benzo[f]chromenes and carbonitriles, showcasing a method for synthesizing complex molecules that might offer new pathways for chemical synthesis and potential applications in medicinal chemistry (Lukashenko et al., 2020).

Fluorescence and Photophysics

The study of naphthalimide-cyclophosphazene combinations has uncovered new fluorophore molecules with high yields. These compounds exhibit excimer emission in the visible region in both solution and solid states, attributed to π-π stacking interactions. Such findings are significant for the development of novel fluorescent materials for imaging and analytical applications (Ün et al., 2017).

Organic Light-Emitting Diode (OLED) Applications

Research into 1,8-naphthalimide derivatives has identified red-emissive D–π–A-structured fluorophores suitable for standard-red organic light-emitting diode (OLED) applications. These compounds, with variations in molecular structure, have shown promising properties for use in OLED technology, including high molar extinction coefficients and suppressed intermolecular interactions (Luo et al., 2015).

properties

IUPAC Name

2-fluoro-5-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-2-4-16-19(26-15-3-5-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-6-8-29-9-7-27/h2-5,10,12H,6-9H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSINKODYGRSURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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